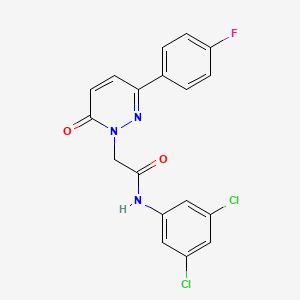

N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS: 922994-24-9) is a pyridazinone-derived acetamide compound characterized by a 3,5-dichlorophenyl group and a 4-fluorophenyl substituent on the pyridazinone core. Its molecular formula is C₁₈H₁₂Cl₂FN₃O₂, with a molecular weight of 392.21 g/mol . The positional arrangement of substituents (3,5-dichloro vs. other isomers) may influence its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FN3O2/c19-12-7-13(20)9-15(8-12)22-17(25)10-24-18(26)6-5-16(23-24)11-1-3-14(21)4-2-11/h1-9H,10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWNHBGAFPISGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazinone intermediate.

Attachment of the Acetamide Moiety: The acetamide group can be attached via an acylation reaction, where an acyl chloride or anhydride reacts with the amine group of the pyridazinone derivative.

Substitution with the 3,5-Dichlorophenyl Group: The final step involves the substitution of the acetamide moiety with the 3,5-dichlorophenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent, catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.

Biology: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

Industry: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

a. N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide

- Key Features: Pyridazinone core with 4,5-dichloro substitution. Aniline moiety modified with a bulky azepane sulfonyl group and methyl substituent. Molecular formula: C₂₀H₂₅Cl₂N₃O₄S (MW: 490.39 g/mol) .

- Comparison: The azepane sulfonyl group introduces steric bulk and polarity, likely reducing membrane permeability compared to the target compound. Dichloro substitution on pyridazinone (4,5 vs. 3-(4-fluorophenyl)) may alter electronic properties and binding affinity to biological targets.

b. N-(2,4-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

- Key Features :

- 2,4-Dichloro substitution may reduce steric hindrance compared to 3,5-dichloro, enabling different binding modes in enzyme pockets.

Benzothiazole-Based Analogues

a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide

- Key Features: Benzothiazole core replaces pyridazinone. 3,4-Dichlorophenyl and trifluoromethylbenzothiazole substituents. Molecular formula: C₁₆H₁₀Cl₂F₃N₃OS (MW: 424.23 g/mol) .

- Trifluoromethyl groups increase lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s fluorophenyl group.

b. N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

- Key Features :

- Comparison :

- Methoxy groups introduce hydrogen-bond acceptors, contrasting with the halogenated substituents of the target compound.

- Trifluoromethoxy groups may confer resistance to oxidative metabolism compared to chloro/fluoro substituents.

Other Acetamide Derivatives

a. HC030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide)

Research Implications

- Target Compound : The 3,5-dichlorophenyl and 4-fluorophenyl groups balance lipophilicity and electronic effects, making it a candidate for optimizing kinase or protease inhibitors.

- Structural Variations: Pyridazinone analogues with sulfonyl groups (e.g., ) may target allosteric binding pockets due to steric bulk. Benzothiazole derivatives () could exhibit enhanced CNS penetration due to trifluoromethyl groups.

- Synthetic Accessibility: The target compound’s synthesis likely follows a similar route to , using coupling of 2-(pyridazinone-yl)acetic acid with 3,5-dichloroaniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.